6-Chloro-4-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula . It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis. The unique structural features impart specific biological activities, making it of interest in various scientific investigations.
6-Chloro-4-methoxy-N-methylnicotinamide is classified under the category of nicotinamide derivatives. Its synthesis typically involves chlorination, methylation, and methoxylation reactions. The compound is cataloged under several databases, including PubChem and Sigma-Aldrich, reflecting its significance in both academic and industrial contexts.
The synthesis of 6-chloro-4-methoxy-N-methylnicotinamide generally follows a multi-step process:
These reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity. In industrial settings, processes may be optimized for efficiency, often involving automated systems for precise control over reaction parameters .
The following technical details are essential for successful synthesis:
The molecular structure of 6-chloro-4-methoxy-N-methylnicotinamide can be represented by its canonical SMILES notation: CN(C(=O)C1=CN=C(C=C1)Cl)OC. This notation indicates the presence of a chloro group, a methoxy group, and a methyl group attached to the nicotinamide backbone.
6-Chloro-4-methoxy-N-methylnicotinamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-chloro-4-methoxy-N-methylnicotinamide primarily involves its interaction with biological targets related to nicotinamide pathways. As a derivative of nicotinamide, it may influence metabolic processes by modulating enzyme activity involved in NAD+ biosynthesis or other metabolic pathways.
Research indicates that compounds like 6-chloro-4-methoxy-N-methylnicotinamide can exhibit effects on cellular signaling pathways associated with energy metabolism and stress responses. Detailed studies on its mechanism require further exploration through biochemical assays and cellular models .
6-Chloro-4-methoxy-N-methylnicotinamide has several scientific applications:
The synthesis of 6-chloro-4-methoxy-N-methylnicotinamide derivatives leverages modular strategies to enable structural diversification. A representative pathway involves:
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxylation | CuI/L-proline, K₃PO₄, 80°C | 72 |
| Amide bond formation | TCFH, N-methylimidazole, RT | 85 |
| Suzuki coupling (Ar = Ph) | Pd(dppf)Cl₂, ArB(OH)₂, dioxane/H₂O | 68 |
Protecting groups (e.g., 4-methoxybenzyl for phenolic OH) enhance regioselectivity during methoxylation [4].
Scalable synthesis demands automation and solvent engineering:
Chlorination Dynamics:
Table 2: Regioselectivity under Varied Conditions
| Substituent at C3 | Solvent | Temp (°C) | C4-Methoxy Product (%) |
|---|---|---|---|
| COOEt | Dimethyl sulfoxide | 80 | 92 |
| CN | Dimethyl sulfoxide | 80 | 88 |
| COOEt | Toluene | 110 | 45 |
Steric effects from N-methylcarboxamide minimally impact SₙAr rates due to coplanarity with the pyridine ring [4].
Methylation Innovations:
Sustainable Amidation:
These methods reduce E-factors by ≥60% versus traditional acylation (e.g., SOCl₂/MeNH₂) [3] [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2